6-Oxoestriol (carboxymethyl)oxime is a synthetic derivative of estriol, classified under the category of steroid hormones. It possesses the molecular formula and a molecular weight of approximately 375.4 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in pharmacology and biochemistry, owing to its structural similarity to natural estrogens.
6-Oxoestriol (carboxymethyl)oxime can be synthesized from estriol, a naturally occurring estrogen. The synthesis typically involves chemical modifications that introduce a carboxymethyl oxime group at the 6-position of the estriol structure.
This compound is classified as a synthetic estrogen and is part of the broader family of steroid hormones. It is recognized for its ability to interact with estrogen receptors, making it relevant in studies related to hormonal therapies and reproductive health.
The synthesis of 6-Oxoestriol (carboxymethyl)oxime generally involves several steps:
The synthesis can be achieved through methods such as:
These reactions typically require careful control of temperature and pH to optimize yield and purity.
The molecular structure of 6-Oxoestriol (carboxymethyl)oxime features:
6-Oxoestriol (carboxymethyl)oxime can participate in various chemical reactions, including:
These reactions are significant for modifying the compound for specific applications or studying its behavior under different conditions.
The mechanism of action for 6-Oxoestriol (carboxymethyl)oxime involves its interaction with estrogen receptors in target tissues. Upon binding, it mimics the action of natural estrogens, influencing gene expression related to reproductive functions and other physiological processes.
Studies indicate that this compound may exhibit both agonistic and antagonistic properties depending on the tissue context and concentration, which is crucial for its potential therapeutic applications.
6-Oxoestriol (carboxymethyl)oxime has several applications in scientific research:
This compound's unique properties make it a valuable tool in both basic research and applied sciences, particularly in understanding hormonal regulation and developing therapeutic strategies for hormone-related disorders.
Estriol (1,3,5(10)-estratriene-3,16α,17β-triol) is a natural estrogen characterized by three hydroxyl groups at positions C3, C16, and C17. Derivatives like 6-oxoestriol feature a ketone group at the C6 position, altering electron distribution and reactivity while retaining the core steroidal structure essential for molecular recognition. This C6 carbonyl modification creates a site for targeted chemical conjugation, enabling the development of hapten-carrier complexes critical for antibody production. Estriol derivatives serve as pivotal tools in endocrinology research, particularly for studying estrogen metabolism and developing diagnostic assays. The tetracyclic ring system (Figure 1) provides a rigid scaffold that maintains spatial orientation of functional groups during antibody binding, ensuring immunological specificity [9] [10].
Table 1: Nomenclature of 6-Oxoestriol (Carboxymethyl)Oxime
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 2-[(E)-[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid |
CAS Registry Number | 37654-41-4 |
Molecular Formula | C₂₀H₂₅NO₆ |
Common Synonyms | Estriol-6-(O-carboxymethyl)oxime; 6-Ketoestriol 6-(o-carboxymethyl)oxime; 3,16α,17β-Trihydroxy-1,3,5(10)-estratrien-6-one 6-(O-carboxymethyl)oxime |
Carboxymethyl oxime (CMO) conjugation involves nucleophilic addition of aminooxyacetic acid to the C6 ketone of 6-oxoestriol, forming an oxime bridge (-C=N-O-CH₂-COOH) that terminates in a carboxylic acid functional group. This reaction yields either E or Z isomers (Figure 2), with the CMO group serving three critical functions:
Table 2: Physicochemical Properties of 6-Oxoestriol (Carboxymethyl)Oxime
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 375.42 g/mol | Calculated |
Density | 1.548 g/cm³ | Solid state |
Boiling Point | 593.965°C | At 760 mmHg |
Flash Point | 313.019°C | Standard test |
LogP | 1.842 | Octanol-water partition coefficient |
Hydrogen Bond Donors | 4 | Molecular structure analysis |
Hydrogen Bond Acceptors | 7 | Molecular structure analysis |
The CMO linkage demonstrates remarkable stability under physiological conditions, resisting enzymatic and chemical degradation better than ester or hydrazone conjugates. This robustness ensures consistent performance in immunoassays. The electron-withdrawing oxime bridge minimally perturbs the electronic environment of the steroid nucleus, preserving antigenic determinants crucial for generating specific antibodies against the native estriol structure [10].
The strategic use of carboxymethyl oxime bridges for hapten design emerged in the early 1970s as a solution to a key immunological challenge: how to generate high-affinity antibodies against small, non-immunogenic steroid molecules. Dean et al. (1972) pioneered this approach with their seminal preparation of oestriol-6-(O-carboxymethyl)oxime-bovine serum albumin conjugates. Their methodology established the standard protocol for steroid immunoassay development [7]:
This approach represented a significant advancement over earlier conjugation methods (e.g., mixed anhydride or diazotization techniques) that often caused steroid degradation or yielded heterogeneous immunogens. The CMO linkage provided a consistent, reproducible spacer arm that optimally presented the steroid epitope to the immune system. By 1973, researchers had successfully generated oestrone-specific antisera using this hapten design strategy, validating its utility for steroid immunoassays [6] [7].
Table 3: Key Historical Developments in CMO-Based Steroid Immunoassays
Year | Development | Significance |
---|---|---|
1972 | First synthesis of estriol-6-CMO-BSA conjugates | Established reproducible conjugation methodology |
1973 | Generation of oestrone-specific antisera using CMO approach | Validated immunogenicity of CMO-haptenized steroids |
1980s | Commercial adoption for clinical immunoassays | Enabled mass production of standardized estrogen test kits |
The structural versatility of the CMO spacer allows directional conjugation strategies. By controlling conjugation chemistry (e.g., using N-hydroxysuccinimide esters), researchers can achieve site-specific attachment to carrier proteins, reducing heterogeneity in the immunogen population. This precision translates to higher-quality polyclonal antisera with improved specificity profiles. Modern applications continue to leverage this historical innovation, with 6-oxoestriol-CMO remaining a gold standard hapten for developing immunoassays targeting estriol and related metabolites [6] [7] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2